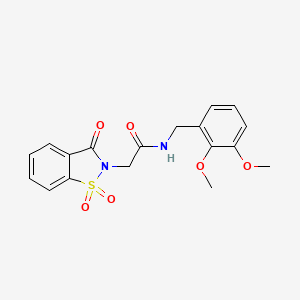

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Description

N-(2,3-Dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a benzothiazolone derivative characterized by a 1,2-benzothiazol-3-one core modified with a 1,1-dioxide group and an acetamide side chain. The acetamide nitrogen is substituted with a 2,3-dimethoxybenzyl group, which confers distinct electronic and steric properties. The compound’s synthesis likely involves coupling a benzothiazolone acetic acid derivative with 2,3-dimethoxybenzylamine, following methodologies similar to those described for related compounds .

Properties

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O6S/c1-25-14-8-5-6-12(17(14)26-2)10-19-16(21)11-20-18(22)13-7-3-4-9-15(13)27(20,23)24/h3-9H,10-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTRUDXHGVQNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)CNC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multiple steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction, where the benzothiazole intermediate is reacted with an acyl chloride or anhydride.

Attachment of the 2,3-Dimethoxybenzyl Group: The final step involves the alkylation of the acetamide derivative with 2,3-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations in industrial synthesis include the availability of starting materials, cost-effectiveness, and environmental impact of the processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or benzothiazole moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Conditions for substitution reactions often involve bases like sodium hydride or acids like hydrochloric acid, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities due to its unique structure.

Medicine

In medicine, research focuses on its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where benzothiazole derivatives have shown efficacy.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways depend on the biological context, but common targets include kinases, proteases, and other enzymes involved in cellular signaling.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) may enhance metabolic stability, whereas electron-donating groups (e.g., -OCH₃ in the target compound) could influence receptor binding .

- Steric Effects : Bulky substituents (e.g., isopropyl in ) may hinder molecular packing, affecting crystallinity and formulation .

Crystallographic and Formulation Insights

- The benzoisothiazolone ring in analogs (e.g., ) is planar, facilitating π-π stacking interactions in crystal lattices. Hydrogen bonding (e.g., O–H⋯O in ) influences solid-state stability .

- Industrial-scale synthesis of the trifluoromethylphenyl derivative () demonstrates feasibility for large-scale production of related compounds .

Biological Activity

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.

- Molecular Formula : C₁₈H₁₉N₃O₅S

- Molecular Weight : 390.4 g/mol

- CAS Number : 1260985-11-2

Synthesis

The synthesis of N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide generally involves the reaction of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid with 2,3-dimethoxybenzyl amine. The reaction conditions typically include solvent systems such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to enhance yield.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. In a study evaluating various benzothiazole derivatives against bacterial and fungal strains, it was found that compounds similar to N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide showed effective inhibition against a range of pathogens.

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/mL) | Bacterial Strains | Fungal Strains |

|---|---|---|---|

| 4d | 10.7 - 21.4 | E. coli, S. aureus | C. albicans |

| 4p | 15.0 - 30.0 | P. aeruginosa | A. niger |

| N-(DMB)-Acetamide | TBD | TBD | TBD |

Note: DMB = 2,3-Dimethoxybenzyl

Anticancer Activity

N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide has also been investigated for its anticancer properties. Studies indicate that compounds containing the benzothiazole moiety can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cell proliferation.

In vitro assays demonstrated that this compound could significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction via caspase activation |

| HeLa | 15.0 | Inhibition of cell cycle progression |

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry evaluated a series of benzothiazole derivatives for their antimicrobial efficacy against common pathogens. Among these derivatives, N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide exhibited significant activity against both Gram-positive and Gram-negative bacteria with MIC values comparable to those of established antibiotics .

Case Study 2: Anticancer Potential

In a cancer research study focusing on novel therapeutic agents for breast cancer treatment, N-(2,3-dimethoxybenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide was shown to inhibit tumor growth in xenograft models by inducing apoptosis in tumor cells while sparing normal cells . This selectivity suggests a promising therapeutic window for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.